molecular formula C7H7BrN2O B13244205 2-Amino-1-(5-bromopyridin-2-yl)ethan-1-one

2-Amino-1-(5-bromopyridin-2-yl)ethan-1-one

Cat. No.: B13244205
M. Wt: 215.05 g/mol
InChI Key: LHQLHVNDRODMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(5-bromopyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C7H7BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-bromopyridin-2-yl)ethan-1-one typically involves the bromination of 2-pyridinecarboxaldehyde followed by a series of reactions to introduce the amino and ethanone groups. One common method involves the following steps:

    Bromination: 2-Pyridinecarboxaldehyde is treated with bromine in the presence of a suitable solvent to yield 5-bromo-2-pyridinecarboxaldehyde.

    Amination: The brominated product is then reacted with ammonia or an amine to introduce the amino group.

    Ethanone Formation: Finally, the compound undergoes a reaction with an appropriate reagent to form the ethanone group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-bromopyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-1-(5-bromopyridin-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-bromopyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyridin-2-yl)ethan-1-one: Similar structure but lacks the amino group.

    5-Acetyl-2-bromopyridine: Contains an acetyl group instead of an ethanone group.

    2-{2-[(5-bromopyridin-2-yl)amino]ethoxy}ethan-1-ol: Contains additional ethoxy and amino groups.

Uniqueness

2-Amino-1-(5-bromopyridin-2-yl)ethan-1-one is unique due to the presence of both amino and ethanone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Biological Activity

2-Amino-1-(5-bromopyridin-2-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. Its structural features, including a brominated pyridine ring and an amino group, contribute to its unique interactions within biological systems. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7BrN2O\text{C}_7\text{H}_7\text{BrN}_2\text{O}. The compound features:

  • Bromine Substitution : Enhances lipophilicity and may influence receptor interactions.
  • Amino Group : Provides sites for hydrogen bonding, crucial for biological activity.
  • Carbonyl Group : Facilitates interactions with biomolecules through nucleophilic attack.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance:

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Candida albicans1264

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound has also shown efficacy in cancer cell lines. In vitro studies reveal its ability to induce apoptosis in cancer cells by interacting with specific molecular targets. Notably:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)8.5Induction of caspase-mediated apoptosis
MDA-MB-231 (triple-negative breast cancer)7.0Inhibition of cell proliferation

The apoptotic effects are mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, indicating a potential pathway for therapeutic intervention.

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of similar compounds to optimize efficacy:

  • Study on Structural Variants : A comparative analysis was conducted on various brominated pyridine derivatives, revealing that modifications at the nitrogen position significantly impacted both antimicrobial and anticancer activities.
  • Molecular Docking Studies : Computational studies suggest that this compound binds effectively to several key enzymes involved in metabolic pathways, supporting its role as a potential inhibitor in drug development.
  • Toxicity Assessments : In vivo studies have demonstrated a favorable safety profile for the compound at therapeutic doses, indicating its viability for further clinical development.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

2-amino-1-(5-bromopyridin-2-yl)ethanone

InChI

InChI=1S/C7H7BrN2O/c8-5-1-2-6(10-4-5)7(11)3-9/h1-2,4H,3,9H2

InChI Key

LHQLHVNDRODMQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.